

# Spectral characterization of Tributyltetradecylphosphonium chloride (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *Tributyltetradecylphosphonium chloride*

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## Spectral Characterization of Tributyltetradecylphosphonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of **Tributyltetradecylphosphonium chloride** (TTPC), a quaternary phosphonium salt with applications as a biocide and surfactant. Due to the limited availability of specific experimental spectra in the public domain, this guide presents a combination of confirmed molecular data and predicted spectral characteristics based on analogous compounds and established principles of NMR, IR, and Mass Spectrometry.

## Molecular and Physical Properties

**Tributyltetradecylphosphonium chloride** is a cationic surfactant.<sup>[1]</sup> Its structure consists of a central phosphorus atom bonded to three butyl groups and one tetradecyl group, with a chloride counter-ion.

Property	Value	Reference
Chemical Name	Tributyl(tetradecyl)phosphonium chloride	[2]
Synonyms	TTPC, Tri-n-butyl tetradecyl phosphonium chloride	[2]
CAS Number	81741-28-8	[2]
Molecular Formula	C <sub>26</sub> H <sub>56</sub> ClP	[2][3]
Molecular Weight	435.15 g/mol	[2][3]
Cation Formula	C <sub>26</sub> H <sub>56</sub> P <sup>+</sup>	[3]
Cation Molecular Weight	399.7 g/mol	[3]
Appearance	Colorless to pale straw liquid or white solid	[4][5]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of TTPC. While a public spectrum for TTPC is not available, a confidential "Proton NMR Spectrum with Assignments" was noted in a 2015 regulatory submission, confirming its use for identity confirmation.[6] The following tables outline the predicted chemical shifts for <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR, based on typical values for long-chain tetraalkylphosphonium salts.

### Predicted <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum is expected to show signals corresponding to the protons on the three butyl chains and the single tetradecyl chain. The protons on the methylene groups alpha to the positively charged phosphorus atom will be the most deshielded.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~ 2.2 - 2.4	m	P-CH <sub>2</sub> - (alpha protons on all four alkyl chains)
~ 1.4 - 1.6	m	P-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (beta & gamma protons on butyl chains)
~ 1.2 - 1.4	m (br s)	-(CH <sub>2</sub> ) <sub>12</sub> - (methylene protons on the long tetradecyl chain)
~ 0.9 - 1.0	t	-CH <sub>2</sub> -CH <sub>3</sub> (terminal methyl protons on butyl chains)
~ 0.8 - 0.9	t	-CH <sub>2</sub> -CH <sub>3</sub> (terminal methyl protons on tetradecyl chain)

## Predicted <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum will show distinct signals for each carbon environment. Carbons directly attached to the phosphorus atom (C $\alpha$ ) will appear as doublets due to <sup>1</sup>J-coupling with the phosphorus atom and will be shifted downfield.[7]

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~ 60 - 80	P-CH <sub>2</sub> - (alpha carbons on all four alkyl chains)
~ 25 - 35	Interior methylene carbons of the alkyl chains
~ 20 - 25	P-CH <sub>2</sub> -CH <sub>2</sub> - (beta carbons on all four alkyl chains)
~ 13 - 15	-CH <sub>3</sub> (terminal methyl carbons on all four alkyl chains)

## Predicted <sup>31</sup>P NMR Data

The  $^{31}\text{P}$  NMR spectrum is expected to show a single resonance, confirming the presence of a single phosphorus environment. For similar phosphonium salts, this signal typically appears as a singlet in a proton-decoupled spectrum.[8]

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~ 23 - 35	s	P <sup>+</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of TTPC is dominated by the vibrational modes of its long alkyl chains. Key absorption bands are expected for C-H stretching and bending, with characteristic vibrations associated with the phosphonium center.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment of Vibrational Mode
~ 2960 - 2950	Strong	C-H asymmetric stretching (CH <sub>3</sub> )
~ 2925 - 2915	Strong	C-H asymmetric stretching (CH <sub>2</sub> )
~ 2875 - 2865	Strong	C-H symmetric stretching (CH <sub>3</sub> )
~ 2855 - 2845	Strong	C-H symmetric stretching (CH <sub>2</sub> )
~ 1470 - 1460	Medium	C-H bending (scissoring) of CH <sub>2</sub> and asymmetric bending of CH <sub>3</sub>
~ 1380 - 1375	Medium	C-H symmetric bending (umbrella) of CH <sub>3</sub>
~ 725 - 720	Weak	CH <sub>2</sub> rocking of long alkyl chain
~ 1200 - 1300	Medium	P-CH <sub>2</sub> -R deformation
~ 722- 755	Medium	P-C stretching

Data estimated based on typical values for long-chain tetraalkylphosphonium salts.[9][10]

## Mass Spectrometry (MS)

Mass spectrometry of TTPC, typically using a soft ionization technique like Electrospray Ionization (ESI), will primarily show the intact cation. Tandem MS (MS/MS) can be used to induce fragmentation for structural confirmation.

m/z Value	Ion	Notes
~ 399.7	$[\text{C}_{26}\text{H}_{56}\text{P}]^+$	Intact tributyltetradecylphosphonium cation (Parent Ion / $\text{M}^+$ )
Various	$[\text{M} - \text{C}_4\text{H}_8]^+$ , $[\text{M} - \text{C}_4\text{H}_9]^+$ , $[\text{M} - \text{C}_{14}\text{H}_{28}]^+$ , etc.	Fragment ions resulting from the loss of neutral alkyl or alkene fragments.

The fragmentation of tetraalkyl phosphonium ions typically involves the loss of stable neutral species from the cation.[\[11\]](#)

## Experimental Protocols

The following are generalized protocols for the spectral analysis of TTPC. Instrument parameters should be optimized for the specific equipment used.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve ~10-20 mg of TTPC in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d<sub>4</sub>, or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** Acquire the spectrum using a standard proton experiment. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- **<sup>13</sup>C NMR Acquisition:** Acquire the spectrum using a proton-decoupled carbon experiment. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **<sup>31</sup>P NMR Acquisition:** Acquire the spectrum using a proton-decoupled phosphorus experiment. A wider spectral width may be needed initially to locate the peak. Use an external reference standard like 85% H<sub>3</sub>PO<sub>4</sub>.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for <sup>1</sup>H and <sup>13</sup>C) or the external standard (for <sup>31</sup>P).

## IR Spectroscopy Protocol

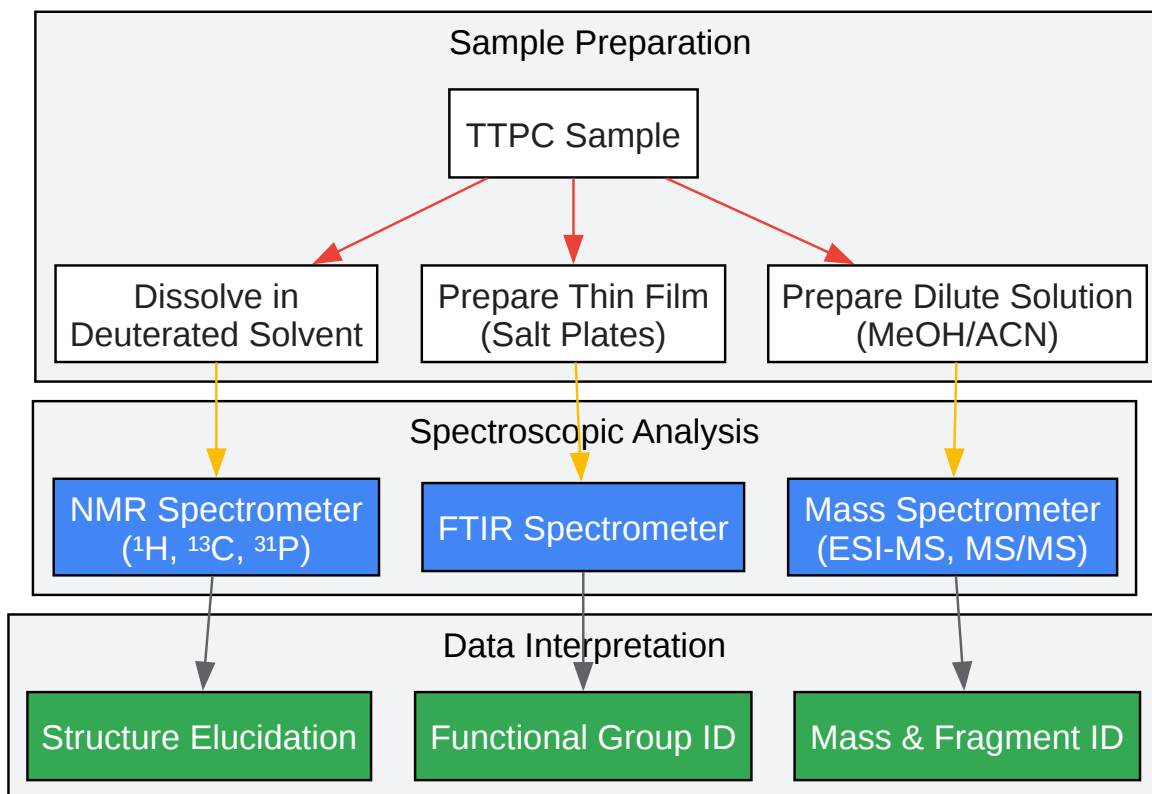
- Sample Preparation (Liquid/Waxy Solid):
  - Thin Film Method: Place one or two drops of the neat TTPC sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
- Sample Preparation (Solid):
  - KBr Pellet Method: Grind 1-2 mg of TTPC with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.
- Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.

## Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of TTPC (~1-10  $\mu\text{g/mL}$ ) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of these with water. High concentrations of non-volatile salts or buffers should be avoided.<sup>[7]</sup>
- Data Acquisition (ESI-MS): Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode over a suitable  $m/z$  range (e.g., 100-600 amu).
- Data Acquisition (ESI-MS/MS): Select the parent ion ( $m/z$  ~399.7) in the first mass analyzer (Q1). Induce fragmentation in a collision cell (q2) using an inert gas (e.g., argon). Analyze the resulting fragment ions in the second mass analyzer (Q3).

## Visualizations

### Workflow for Spectral Characterization



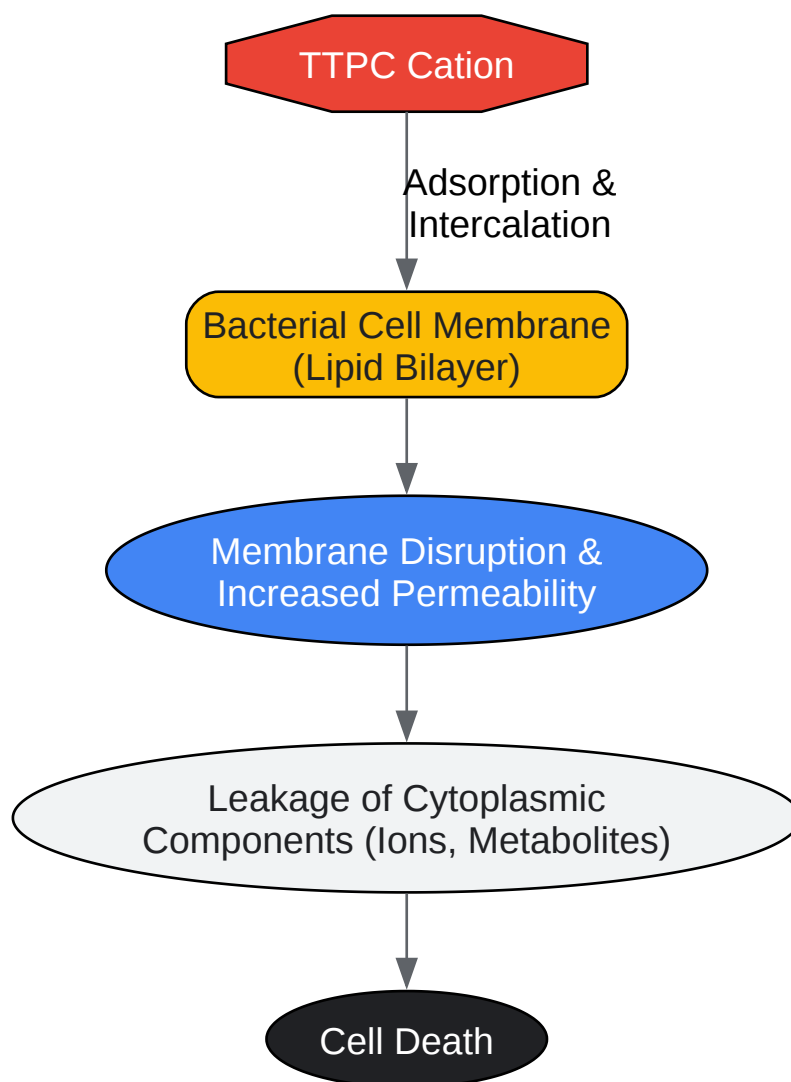
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Caption: General workflow for the spectral characterization of TTPC.

## Biocidal Mode of Action

**Tributyltetradecylphosphonium chloride** acts as a biocide by disrupting microbial cell membranes, leading to the leakage of essential cellular components and ultimately, cell death.

[6]



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Caption: Simplified mechanism of TTPC's biocidal activity.

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